molecular formula C9H5BrF3NOS B12884884 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole

2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12884884
M. Wt: 312.11 g/mol
InChI Key: YTLAQIIJDSCNRM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both bromomethyl and trifluoromethylthio functional groups attached to a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

Major Products

    Nucleophilic Substitution: Substituted benzo[d]oxazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the trifluoromethylthio group.

Scientific Research Applications

2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can modulate the compound’s lipophilicity and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzo[d]oxazole: Lacks the trifluoromethylthio group, making it less lipophilic.

    7-(Trifluoromethylthio)benzo[d]oxazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct reactivity and properties that are not found in similar compounds .

Properties

Molecular Formula

C9H5BrF3NOS

Molecular Weight

312.11 g/mol

IUPAC Name

2-(bromomethyl)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5BrF3NOS/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2

InChI Key

YTLAQIIJDSCNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)CBr

Origin of Product

United States

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